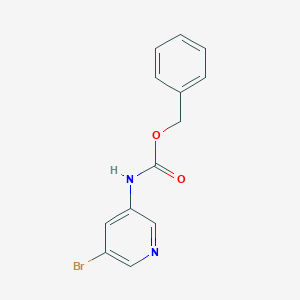

BENZYL 5-BROMOPYRIDIN-3-YLCARBAMATE

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

benzyl N-(5-bromopyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O2/c14-11-6-12(8-15-7-11)16-13(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVXEKSVCNDLMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593877 | |

| Record name | Benzyl (5-bromopyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

762298-10-2 | |

| Record name | Benzyl (5-bromopyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl 5-bromopyridin-3-ylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Solubility of BENZYL 5-BROMOPYRIDIN-3-YLCARBAMATE in common organic solvents

Technical Guide: Solubility Profile and Physicochemical Handling of Benzyl 5-bromopyridin-3-ylcarbamate

Executive Summary

This compound (CAS: 762298-10-2) is a critical intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and nicotinic ligands. Its structure combines a lipophilic benzyl carbamate (Cbz) protecting group with a halogenated pyridine core.

This guide addresses the solubility challenges associated with this compound. Unlike simple organic salts, this molecule exhibits a "solubility saddle" —it is too lipophilic for aqueous media but possesses enough polarity (via the carbamate and pyridine nitrogen) to resist dissolution in strictly non-polar hydrocarbons.

Key Physicochemical Insights:

-

Primary Solvents: DMSO, DMF, THF, Dichloromethane (DCM).

-

Recrystallization Solvents: Ethanol/Water blends, Toluene/Heptane.

-

Thermodynamic Behavior: Exhibits significant temperature-dependent solubility hysteresis in protic solvents (alcohols).

Structural Analysis & Solubility Prediction

To understand the solubility profile, we must deconstruct the molecular interactions. The molecule contains three distinct domains affecting solvation:

-

The Pyridine Core (3,5-substituted): The nitrogen atom provides a weak hydrogen bond acceptor site. However, the electron-withdrawing bromine at position 5 reduces the basicity (pKa < 3.0), making acid-base manipulation less effective than in simple pyridines.

-

The Carbamate Linker (-NH-CO-O-): This is the primary site for Hydrogen Bonding. It acts as both a donor (NH) and acceptor (C=O), facilitating solubility in polar aprotic solvents (DMSO) and protic solvents (Alcohols).

-

The Benzyl Group: This aromatic moiety adds significant lipophilicity (

), driving the LogP to an estimated range of 2.8 – 3.2 . This necessitates organic co-solvents for any aqueous processing.

Table 1: Predicted Solubility Profile (25°C)

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Disrupts intermolecular H-bonds; dipole-dipole interactions with carbamate. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Favorable dispersion forces with the aromatic rings and bromine. |

| Ethers | THF, 2-MeTHF, Dioxane | Good (20-50 mg/mL) | Oxygen lone pairs accept H-bonds from the carbamate NH. |

| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate (10-30 mg/mL) | Good for extraction; often used as the "good" solvent in recrystallization. |

| Alcohols | Methanol, Ethanol, IPA | Temperature Dependent | Moderate at RT; High at reflux. Ideal for crystallization. |

| Hydrocarbons | Hexanes, Heptane, Cyclohexane | Poor (<1 mg/mL) | Lack of polarity to overcome crystal lattice energy. |

| Aqueous | Water (pH 7) | Insoluble | High lipophilicity (LogP ~3) prevents hydration. |

Experimental Protocols: Solubility Determination

As exact literature values for this specific intermediate are often proprietary, researchers must validate solubility in-house. Do not rely on visual estimation. Use the following Gravimetric Saturation Protocol .

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation concentration (

-

Preparation: Weigh approximately 50 mg of this compound into a 4 mL borosilicate glass vial.

-

Solvent Addition: Add 500 µL of the target solvent.

-

Equilibration:

-

Seal the vial and agitate (orbital shaker) at 25°C for 24 hours.

-

Check: If the solid dissolves completely, add more solid until a suspension persists.

-

-

Filtration: Centrifuge the suspension at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter (pre-saturated).

-

Quantification (Gravimetric):

-

Pipette exactly 200 µL of the clear supernatant into a pre-weighed aluminum weighing pan.

-

Evaporate solvent (Vacuum oven at 40°C or Nitrogen stream).

-

Weigh the residue.

-

-

Calculation:

Critical Note: For high-boiling solvents like DMSO, Gravimetric analysis is inaccurate. Use HPLC-UV (254 nm) quantification against a standard curve instead.

Synthesis & Purification Logic

The solubility profile dictates the workflow for synthesizing and purifying this compound. The standard synthesis involves reacting 3-amino-5-bromopyridine with benzyl chloroformate (Cbz-Cl).

Diagram 1: Solubility-Driven Purification Workflow

This flowchart illustrates how solubility differences are exploited to purify the crude reaction mixture.

Figure 1: Purification workflow leveraging the lipophilicity of the Cbz-protected intermediate to separate it from polar salts.

Advanced Handling: The "Oiling Out" Phenomenon

A common issue with this compound during recrystallization is "oiling out" (Liquid-Liquid Phase Separation) rather than crystallizing. This occurs because the melting point is often suppressed by impurities, and the compound has high conformational flexibility.

Mitigation Strategy:

-

Avoid rapid cooling: Rapid cooling traps impurities and induces oiling.

-

Seeding: Always retain a small seed crystal from a previous batch.

-

Solvent Selection: If oiling occurs in Ethanol/Water, switch to Toluene/Heptane . The aromatic stacking of Toluene with the benzyl and pyridine rings stabilizes the solution until supersaturation is reached in a controlled manner.

Diagram 2: Solvent Selection Decision Tree

Figure 2: Decision matrix for solvent selection based on experimental intent.

References

-

ChemicalBook. (2024). Benzyl (5-bromopyridin-3-yl)carbamate Properties and Safety. Retrieved from

-

PubChem. (2024). Compound Summary: this compound.[1][2] National Library of Medicine. Retrieved from

- Lipinski, C. A. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.

-

Sigma-Aldrich. (2024). General Solvents and Solubility Reference Guide. Retrieved from

Sources

Methodological & Application

Synthesis Protocol for BENZYL 5-BROMOPYRIDIN-3-YLCARBAMATE: An Application Note

Abstract

This comprehensive application note provides a detailed, two-step protocol for the synthesis of Benzyl 5-bromopyridin-3-ylcarbamate, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the preparation of the key intermediate, 3-amino-5-bromopyridine, via a Hofmann rearrangement of 5-bromonicotinamide. The subsequent step involves the protection of the amino group of 3-amino-5-bromopyridine with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure successful and reproducible synthesis.

Introduction

This compound is a key synthetic intermediate whose structural motif is of significant interest in the development of novel therapeutic agents. The presence of the bromo-substituted pyridine ring and the carbamate linkage provides a versatile scaffold for further chemical modifications, enabling the exploration of structure-activity relationships in drug design. The benzyloxycarbonyl (Cbz) protecting group offers a robust method for masking the reactivity of the amine, which can be selectively removed under specific conditions, allowing for subsequent synthetic transformations.[1]

This document outlines a reliable and scalable protocol for the laboratory-scale synthesis of this compound. The described methodology is based on well-established chemical principles and has been optimized for clarity and reproducibility.

Reaction Scheme

The overall synthetic route is depicted below:

Step 1: Synthesis of 3-Amino-5-bromopyridine

Step 2: Synthesis of this compound

Mechanistic Insights

3.1. Hofmann Rearrangement

The first step of the synthesis employs the Hofmann rearrangement, a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. The reaction proceeds through a series of intermediates, initiated by the deprotonation of the amide by a strong base (in this case, sodium hydroxide) to form an anion. This anion then reacts with bromine to form an N-bromoamide. A second deprotonation results in the formation of an N-bromoamide anion, which rearranges with the loss of the bromide ion to form an isocyanate intermediate. Finally, hydrolysis of the isocyanate in the aqueous basic solution yields the primary amine and carbon dioxide.

3.2. Cbz-Protection of the Amine

The second step involves the protection of the synthesized 3-amino-5-bromopyridine with a benzyloxycarbonyl (Cbz) group. This is a standard procedure for protecting amines in organic synthesis.[2][3] The reaction mechanism involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of benzyl chloroformate. This is followed by the elimination of a chloride ion, and the subsequent deprotonation of the resulting ammonium salt by a base (such as sodium bicarbonate) to yield the stable carbamate product.[4]

Experimental Protocol

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| 5-Bromonicotinamide | ≥98% | Commercially Available |

| Sodium Hydroxide (NaOH) | Reagent Grade | Commercially Available |

| Bromine (Br₂) | Reagent Grade | Commercially Available |

| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |

| tert-Butyl methyl ether (TBME) | Reagent Grade | Commercially Available |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available |

| Heptane | Reagent Grade | Commercially Available |

| Ethyl Acetate (EtOAc) | Reagent Grade | Commercially Available |

| Benzyl Chloroformate (Cbz-Cl) | ≥97% | Commercially Available |

| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available |

| Brine (saturated NaCl solution) | - | Prepared in-house |

| Round-bottom flasks | - | Standard laboratory supplier |

| Magnetic stirrer and stir bars | - | Standard laboratory supplier |

| Ice bath | - | Standard laboratory supplier |

| Heating mantle | - | Standard laboratory supplier |

| Separatory funnel | - | Standard laboratory supplier |

| Rotary evaporator | - | Standard laboratory supplier |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Commercially Available |

| Column chromatography setup | Silica gel | Standard laboratory supplier |

Safety Precautions:

-

Bromine (Br₂): Highly corrosive and toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Benzyl Chloroformate (Cbz-Cl): Corrosive and a lachrymator. Handle in a fume hood with appropriate PPE. It is also moisture-sensitive.[3]

-

Sodium Hydroxide (NaOH): Corrosive. Handle with care to avoid skin and eye contact.

Step-by-Step Procedure

Part 1: Synthesis of 3-Amino-5-bromopyridine [5]

-

Preparation of the Hypobromite Solution: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium hydroxide (31.8 g, 0.79 mol) in water (340 mL) and cool the solution to 0 °C in an ice bath. While maintaining the temperature at 0 °C, slowly add bromine (40.7 g, 0.255 mol) dropwise to the stirred solution. Continue stirring for 1 hour at this temperature to ensure the complete formation of the sodium hypobromite solution.[6]

-

Hofmann Rearrangement: To the freshly prepared, pre-cooled sodium hypobromite solution, add 5-bromonicotinamide (42.0 g, 0.209 mol) in portions.

-

Reaction Progression: Allow the reaction mixture to gradually warm to room temperature and then heat it to 70 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (Eluent: Heptane/Ethyl Acetate 1:1).

-

Work-up and Extraction: After the reaction is complete, cool the resulting brown suspension to room temperature. Treat the aqueous phase with saturated brine and extract the product three times with a 1:1 solvent mixture of THF and tert-butyl methyl ether.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the dark brown residue by flash column chromatography on silica gel using a heptane/ethyl acetate (1:1) eluent to yield 3-amino-5-bromopyridine as a brown solid.

Part 2: Synthesis of this compound [4]

-

Reaction Setup: In a round-bottom flask, dissolve 3-amino-5-bromopyridine (1.0 equivalent) in a 2:1 mixture of THF and water. Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add sodium bicarbonate (2.0 equivalents) to the solution and stir until it is well-suspended.

-

Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.5 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

Reaction Monitoring: Stir the reaction at 0 °C for 20 hours. Monitor the progress of the reaction by TLC.

-

Work-up and Extraction: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 times).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentration and Purification: Concentrate the solution in vacuo. Purify the crude product by silica gel column chromatography to obtain this compound.

Data Summary

| Parameter | Value |

| Step 1: 3-Amino-5-bromopyridine | |

| 5-Bromonicotinamide (starting material) | 42.0 g (0.209 mol) |

| Sodium Hydroxide | 31.8 g (0.79 mol) |

| Bromine | 40.7 g (0.255 mol) |

| Expected Yield | ~70% |

| Step 2: this compound | |

| 3-Amino-5-bromopyridine (starting material) | 1.0 equivalent |

| Benzyl Chloroformate | 1.5 equivalents |

| Sodium Bicarbonate | 2.0 equivalents |

| Expected Yield | High (typically >80%) |

| Molecular Formula of Product | C₁₃H₁₁BrN₂O₂[7] |

| Monoisotopic Mass of Product | 306.0004 Da[7] |

Visualization of Workflow

Synthesis Workflow

Caption: Overall workflow for the two-step synthesis.

Reaction Mechanism Logic

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. youtube.com [youtube.com]

- 3. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 6. CN101704781A - Preparation method of amino pyridine bromide compound - Google Patents [patents.google.com]

- 7. PubChemLite - this compound (C13H11BrN2O2) [pubchemlite.lcsb.uni.lu]

Application Notes and Protocols for the Purification of BENZYL 5-BROMOPYRIDIN-3-YLCARBAMATE by Recrystallization

For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds.

Introduction: The Critical Role of Purification in Drug Discovery

In the landscape of modern drug development, the synthesis of novel molecular entities is but the first step. The journey from a crude reaction mixture to a highly pure, crystalline solid suitable for analytical characterization and biological screening is a critical and often challenging phase. This is particularly true for complex heterocyclic compounds such as Benzyl 5-bromopyridin-3-ylcarbamate, a versatile intermediate in medicinal chemistry. The presence of impurities, even in minute quantities, can significantly impact downstream applications, leading to erroneous biological data and hindering the progress of a research program.

Recrystallization remains a powerful and widely employed technique for the purification of solid organic compounds.[1] The principle underpinning this method is the differential solubility of the desired compound and its impurities in a carefully selected solvent or solvent system at varying temperatures.[2] A well-designed recrystallization protocol can yield a product of exceptional purity, often in a crystalline form that is ideal for structural elucidation by X-ray crystallography.

This document provides a detailed, field-proven protocol for the recrystallization of this compound. The procedure is grounded in the principles of solubility and crystal growth, and the rationale behind each step is explained to empower the researcher with a deep understanding of the process.

Understanding the Molecular Landscape: this compound

This compound possesses a molecular architecture that informs the selection of an appropriate recrystallization strategy. The presence of the benzyl carbamate moiety, coupled with the bromopyridine ring, imparts a moderate degree of polarity to the molecule. This structural feature suggests that a single solvent may not provide the optimal solubility profile for effective recrystallization. The compound is likely to be soluble in polar organic solvents, while exhibiting lower solubility in nonpolar hydrocarbon solvents.[3] This differential solubility is the key to a successful two-solvent recrystallization.

Based on empirical data from structurally related benzyl carbamates, a solvent system composed of ethyl acetate and hexane is an excellent starting point.[4] Ethyl acetate, a moderately polar solvent, is expected to effectively dissolve the target compound at elevated temperatures. Hexane, a nonpolar solvent, will then act as an anti-solvent, reducing the solubility of the carbamate at lower temperatures and inducing crystallization.

Safety First: Hazard Identification and Mitigation

Prior to commencing any experimental work, a thorough risk assessment is mandatory.

-

This compound: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5]

-

Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation and may cause drowsiness or dizziness.

-

Hexane: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation, and may cause drowsiness or dizziness. Suspected of damaging fertility or the unborn child.

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, laboratory coat, and chemical-resistant gloves, must be worn at all times. All manipulations involving flammable solvents should be conducted in a certified chemical fume hood.

Experimental Protocol: A Step-by-Step Guide to Purity

This protocol is designed for the recrystallization of approximately 1 gram of crude this compound. The volumes of solvents may be scaled proportionally for different quantities of starting material.

Materials and Equipment:

-

Crude this compound

-

Ethyl acetate (reagent grade)

-

Hexane (reagent grade)

-

Erlenmeyer flasks (50 mL and 125 mL)

-

Hot plate with magnetic stirring capabilities

-

Magnetic stir bar

-

Glass funnel

-

Fluted filter paper

-

Büchner funnel and flask

-

Vacuum source

-

Spatula

-

Watch glass

Workflow for Recrystallization

Caption: A streamlined workflow for the recrystallization process.

Step 1: Dissolution

-

Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.

-

Add approximately 10 mL of ethyl acetate to the flask.

-

Gently heat the mixture on a hot plate with stirring. The temperature should be brought to a gentle boil.

-

Continue to add ethyl acetate portion-wise (in 1-2 mL increments) until the solid has completely dissolved. The goal is to use the minimum amount of hot solvent to create a saturated solution. Causality: Using a minimal amount of solvent ensures that the solution will be supersaturated upon cooling, maximizing the yield of the recrystallized product.

Step 2: Hot Filtration (Optional)

This step is only necessary if insoluble impurities are observed in the hot solution.

-

Pre-warm a 125 mL Erlenmeyer flask containing a small amount of ethyl acetate on the hot plate.

-

Place a stemless glass funnel with fluted filter paper into the neck of the pre-warmed flask.

-

Quickly and carefully pour the hot solution of the carbamate through the fluted filter paper. Causality: Pre-warming the filtration apparatus prevents premature crystallization of the product in the funnel.

Step 3: Crystallization

-

Remove the flask from the heat and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this initial cooling phase. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the molecules to selectively incorporate into the growing crystal lattice, excluding impurities.

-

Once the flask has reached room temperature, place it in an ice-water bath for approximately 15-20 minutes to maximize crystal formation.

-

If crystallization does not occur, gently scratching the inside of the flask with a glass rod at the solvent-air interface can induce nucleation.

Step 4: Isolation of Crystals

-

Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold hexane.

-

Turn on the vacuum source and pour the cold crystalline mixture into the Büchner funnel.

-

Use a small amount of cold hexane to rinse the Erlenmeyer flask and transfer any remaining crystals to the funnel.

-

Wash the crystals in the funnel with two small portions of cold hexane to remove any residual soluble impurities. Causality: Washing with a cold, poor solvent removes impurities adhering to the crystal surface without dissolving a significant amount of the product.

Step 5: Drying

-

Leave the crystals in the Büchner funnel with the vacuum on for 10-15 minutes to air dry.

-

Transfer the crystals to a pre-weighed watch glass and allow them to dry completely in a well-ventilated area or in a vacuum oven at a low temperature.

-

Once dry, weigh the purified product and calculate the percent recovery.

Data Presentation: Expected Outcome

| Parameter | Expected Value |

| Appearance | White to off-white crystalline solid |

| Purity (by HPLC/NMR) | >98% |

| Expected Recovery | 70-90% |

| Recrystallization Solvent Ratio (approx.) | 1:3 to 1:4 (Ethyl Acetate:Hexane) |

Troubleshooting Common Issues

-

Oiling Out: If the product separates as an oil instead of crystals, it may be due to cooling the solution too rapidly or using a solvent in which the compound is too soluble. Re-heat the solution to dissolve the oil, add a small amount of the better solvent (ethyl acetate), and allow it to cool more slowly.

-

Poor Recovery: This can result from using too much solvent during the dissolution step or washing the crystals with a solvent that is too warm.

-

No Crystal Formation: The solution may not be sufficiently saturated. Try to evaporate some of the solvent to increase the concentration and then attempt to induce crystallization again.

Conclusion: The Path to Analytical Purity

This detailed protocol provides a robust and reliable method for the purification of this compound via recrystallization. By understanding the underlying principles of solubility and taking a methodical approach, researchers can consistently obtain high-purity material, thereby accelerating their drug discovery and development efforts. The techniques described herein are broadly applicable to the purification of a wide range of organic compounds, making them an essential skill for any synthetic chemist.

References

-

Organic Syntheses Procedure, Benzyl isopropoxymethyl carbamate - an aminomethylating reagent for mannich reactions of titanium enolates. Available from: [Link]

-

University of California, Davis. Recrystallization. Available from: [Link]

-

Massachusetts Institute of Technology. Digital Lab Techniques Manual - Recrystallization. Available from: [Link]

-

University of Colorado Boulder. Recrystallization. Available from: [Link]

-

Wikipedia. Benzyl carbamate. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

Sources

Application and Protocol Guide: Acid-Catalyzed Deprotection of BENZYL 5-BROMOPYRIDIN-3-YLCARBAMATE

Abstract

The benzyl carbamate (Cbz or Z) group is a cornerstone of amine protection strategy in modern organic synthesis, prized for its general stability and versatile removal options. While catalytic hydrogenolysis is the most common deprotection method, it is incompatible with substrates containing sulfur or other reducible moieties.[1][2] This guide provides a comprehensive overview and a detailed protocol for the acid-catalyzed cleavage of BENZYL 5-BROMOPYRIDIN-3-YLCARBAMATE, yielding the synthetically valuable intermediate, 3-amino-5-bromopyridine.[3] We will delve into the mechanistic underpinnings of this transformation, offer a robust, step-by-step experimental procedure, and address critical aspects of reaction monitoring, work-up, and safety. This document is intended for researchers, chemists, and process development professionals engaged in pharmaceutical and fine chemical synthesis.

Introduction: The Strategic Role of Benzyl Carbamate Deprotection

In multistep synthesis, the temporary masking of reactive functional groups is a fundamental tactic. The benzyl carbamate (Cbz) group has long been a preferred choice for the protection of primary and secondary amines due to its resilience to a wide range of reaction conditions.[4][5] However, the strategic success of any protecting group hinges on the ability to remove it efficiently and selectively at the desired synthetic stage.

Acid-catalyzed deprotection emerges as a powerful alternative to hydrogenolysis, particularly when the substrate contains functionalities sensitive to reduction or when catalyst poisoning is a concern.[2][6] Strong acids, such as trifluoroacetic acid (TFA) or hydrogen bromide (HBr), effectively cleave the Cbz group under controlled conditions, offering a metal-free and often scalable solution.[7][8] The target molecule, this compound, is a key precursor for various pharmacologically active compounds, making its efficient deprotection to 3-amino-5-bromopyridine a critical transformation.

The Mechanism of Acid-Catalyzed Cleavage

The acid-catalyzed removal of a benzyl carbamate protecting group proceeds through a unimolecular (SN1-type) pathway. The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid. This enhances the electrophilicity of the carbonyl carbon and, more importantly, facilitates the departure of the stable benzyl cation.

The key steps are as follows:

-

Protonation: The strong acid (e.g., TFA) protonates the carbonyl oxygen of the carbamate.

-

Carbocation Formation: The protonated intermediate undergoes cleavage of the benzyl-oxygen bond. This is the rate-determining step and results in the formation of a highly stable benzylic carbocation. The stability of this carbocation, which is delocalized through resonance into the aromatic ring, is the primary driving force for this cleavage pathway.[9][10][11]

-

Decarboxylation: The resulting carbamic acid is unstable and rapidly loses carbon dioxide.

-

Deprotonation: The final product is the protonated amine (ammonium salt), which can be neutralized in a subsequent work-up step to yield the free amine, 3-amino-5-bromopyridine.

Caption: Mechanism of acid-catalyzed Cbz deprotection.

Experimental Protocol

This protocol is optimized for the deprotection of this compound using trifluoroacetic acid (TFA).

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| This compound | >97% | BLD Pharm[12] | Starting material. |

| Trifluoroacetic Acid (TFA) | Reagent Grade, >99% | Sigma-Aldrich | Corrosive and toxic; handle in a fume hood.[13] |

| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | Reaction solvent. |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS Grade | VWR | For neutralization during work-up. |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Extraction solvent. |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR | Drying agent. |

| Celite® 545 | N/A | Sigma-Aldrich | Optional, for filtration if emulsions form. |

Step-by-Step Procedure

Caption: Step-by-step experimental workflow diagram.

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in dichloromethane (DCM, approx. 5-10 mL per gram of substrate).

-

Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 2-5 eq.) dropwise to the stirred solution. Causality: Adding TFA at 0 °C helps to control any potential exotherm. A common ratio is 20-50% TFA in DCM.[14]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

-

Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material and the appearance of a new, more polar spot (the amine product) indicates reaction completion.

-

Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. Note: Ensure your rotary evaporator is equipped with a cold trap to capture the volatile and corrosive TFA.[14]

-

Aqueous Work-up: Dissolve the resulting residue in ethyl acetate. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise until effervescence ceases and the pH of the aqueous layer is basic (pH > 8).[15] This step neutralizes the excess TFA and deprotonates the amine product.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

-

Drying and Filtration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude 3-amino-5-bromopyridine.

-

Purification (if necessary): The crude product can be purified by column chromatography on silica gel if required.

Troubleshooting and Expert Insights

| Issue | Probable Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | Insufficient acid, insufficient reaction time, or low temperature. | Add more TFA (1-2 eq.) and continue stirring at room temperature. If the reaction is still sluggish, gentle heating (e.g., 40 °C) can be applied, but monitor for potential side reactions. |

| Formation of Oily Product | The TFA salt of the amine product can be an oil or a sticky solid.[14] | This is common. Proceed with the basic work-up. The free amine is often a solid. If it remains an oil, trituration with a non-polar solvent like hexanes or diethyl ether can sometimes induce crystallization. |

| Difficult Extraction (Emulsions) | The pyridinic nitrogen can act as a surfactant, especially after neutralization. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Alternatively, filter the entire mixture through a pad of Celite® to separate the layers. |

| Product is Water Soluble | The product, 3-amino-5-bromopyridine, has some water solubility. | During extraction, ensure the aqueous layer is thoroughly extracted multiple times with ethyl acetate. Back-extraction of the aqueous layer can improve recovery. |

Safety Considerations

-

Trifluoroacetic Acid (TFA): TFA is highly corrosive and can cause severe skin burns and eye damage. It is also toxic upon inhalation.[13] Always handle TFA in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton™).

-

Neutralization: The neutralization of TFA with sodium bicarbonate is an exothermic reaction that releases carbon dioxide gas. Add the bicarbonate solution slowly and with good stirring to control the effervescence and prevent pressure buildup.

-

Waste Disposal: All TFA-containing waste must be neutralized before disposal and handled according to institutional and local environmental regulations.

Conclusion

The acid-catalyzed deprotection of this compound is a reliable and efficient method for producing 3-amino-5-bromopyridine, offering a valuable alternative to catalytic hydrogenolysis. By understanding the underlying SN1 mechanism and adhering to the detailed protocol and safety guidelines presented, researchers can confidently execute this transformation. Careful monitoring and appropriate work-up procedures are key to achieving high yields and purity of this important synthetic intermediate.

References

-

Lewis acid-catalyzed cleavage of carbamate and carbonate resins. (2025, August 6). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. (2025, August 12). Technical Disclosure Commons. Retrieved January 31, 2026, from [Link]

-

Benzylic Carbocation Stability and Resonance. (2023, November 1). YouTube. Retrieved January 31, 2026, from [Link]

-

How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C? (2017, March 21). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. Retrieved January 31, 2026, from [Link]

-

How to do work-up of a BOC deprotection reaction by TFA? (2013, January 14). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Benzylic Carbocation. (2022, February 28). Chemistry LibreTexts. Retrieved January 31, 2026, from [Link]

-

Boc De-protection. (2023, October 18). Reddit. Retrieved January 31, 2026, from [Link]

-

Cbz Deprotection - Strong Acid. (n.d.). Common Organic Chemistry. Retrieved January 31, 2026, from [Link]

-

Introduction and removal of alkyl protecting groups of several common amino groups. (n.d.). Medicilon. Retrieved January 31, 2026, from [Link]

-

Why is benzylic carbocation so stable? (2024, March 24). YouTube. Retrieved January 31, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]

- 6. researchgate.net [researchgate.net]

- 7. tdcommons.org [tdcommons.org]

- 8. Cbz Deprotection - Strong Acid [commonorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. 762298-10-2|Benzyl (5-bromopyridin-3-yl)carbamate|BLD Pharm [bldpharm.com]

- 13. fishersci.com [fishersci.com]

- 14. reddit.com [reddit.com]

- 15. researchgate.net [researchgate.net]

Application Note: High-Throughput LC-MS Analysis for Reaction Monitoring of BENZYL 5-BROMOPYRIDIN-3-YLCARBAMATE Synthesis

Abstract

This application note presents a detailed protocol for the rapid analysis of reaction mixtures in the synthesis of BENZYL 5-BROMOPYRIDIN-3-YLCARBAMATE, a key intermediate in pharmaceutical development. The described Liquid Chromatography-Mass Spectrometry (LC-MS) method is designed for high-throughput screening, enabling researchers and drug development professionals to efficiently monitor reaction progress, identify key intermediates, and detect potential side products. The methodology leverages the sensitivity and selectivity of modern LC-MS instrumentation to provide accurate and reliable data, crucial for optimizing reaction conditions and ensuring the purity of the final product.

Introduction: The Critical Role of Reaction Monitoring in Pharmaceutical Synthesis

In the fast-paced environment of drug discovery and development, the ability to rapidly and accurately monitor chemical reactions is paramount.[1] Real-time or near-real-time analysis of reaction mixtures provides invaluable insights into reaction kinetics, conversion rates, and the formation of impurities. This information allows chemists to make informed decisions to optimize reaction parameters, such as temperature, time, and reagent stoichiometry, ultimately leading to improved yields, higher purity, and reduced development timelines. Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as an indispensable tool for this purpose, combining the powerful separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry.[1][2][3]

This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a building block for more complex pharmaceutical agents. Its structure, incorporating a brominated pyridine ring and a benzyl carbamate moiety, presents unique analytical challenges. This application note provides a robust LC-MS protocol tailored for the analysis of this specific molecule and its reaction milieu.

Experimental Workflow & Rationale

The overall workflow is designed for efficiency and minimal sample handling to facilitate high-throughput reaction monitoring.

Caption: High-level workflow for LC-MS reaction monitoring.

Causality Behind Experimental Choices

-

Minimal Sample Preparation: The "dilute and shoot" approach is favored to minimize sample preparation time and potential for analyte loss or degradation. Dilution is critical to avoid saturating the detector and to ensure compatibility with the electrospray ionization source.[4][5]

-

Reverse-Phase Chromatography: A C18 stationary phase is selected due to the aromatic and moderately polar nature of the analyte and expected reactants/byproducts.[6][7][8] This provides a versatile platform for separating a range of components with varying polarities.

-

Electrospray Ionization (ESI): ESI is a soft ionization technique, ideal for analyzing thermally labile molecules like carbamates, as it minimizes in-source fragmentation and preserves the molecular ion.[9][10] Positive ion mode is chosen due to the presence of the basic pyridine nitrogen, which is readily protonated.[11][12]

Detailed Protocols

Sample Preparation from Reaction Mixture

Objective: To prepare a sample from a crude reaction mixture that is suitable for LC-MS injection, ensuring removal of particulates and appropriate concentration.[13][14]

Materials:

-

Reaction mixture aliquot

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

0.22 µm PTFE syringe filters

-

Autosampler vials

Protocol:

-

Aliquot Sampling: Carefully withdraw a small, representative aliquot (e.g., 5-10 µL) from the reaction mixture.

-

Dilution: Dilute the aliquot 1:1000 (v/v) with a 50:50 mixture of acetonitrile and water. For example, add 5 µL of the reaction mixture to 5 mL of the diluent. This high dilution factor is crucial to prevent detector saturation and column fouling.[4][5]

-

Vortex: Thoroughly mix the diluted sample by vortexing for 10-15 seconds to ensure homogeneity.

-

Filtration: Filter the diluted sample through a 0.22 µm PTFE syringe filter directly into an autosampler vial.[14][15] This step is critical to remove any particulate matter that could clog the LC system.[15]

-

Analysis: The sample is now ready for injection into the LC-MS system.

LC-MS Method Parameters

Objective: To achieve efficient chromatographic separation of the starting materials, product, and potential impurities, followed by sensitive mass spectrometric detection.

| Parameter | Recommended Setting | Rationale |

| LC System | UPLC/UHPLC system | Provides higher resolution and faster analysis times compared to traditional HPLC. |

| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size | Standard for separating moderately polar to non-polar compounds. The smaller particle size enhances separation efficiency.[6][8] |

| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier promotes better peak shape and improves ionization efficiency in positive ESI mode.[16] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reverse-phase chromatography, offering good elution strength for aromatic compounds.[6] |

| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes. | A gradient elution is necessary to separate compounds with a range of polarities typically found in a reaction mixture.[5] |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column to ensure optimal chromatographic performance.[16] |

| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to better separation. |

| Injection Volume | 1-5 µL | Small injection volume minimizes peak broadening and prevents column overload. |

| MS Detector | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) | Q-TOF provides high-resolution mass accuracy for confident identification, while a QqQ is excellent for quantification.[1][2] |

| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for carbamates.[9] The pyridine nitrogen is readily protonated in positive mode.[11] |

| Scan Range (m/z) | 100 - 600 | Covers the expected mass range of starting materials, product, and common byproducts. |

| Capillary Voltage | 3.5 kV | Optimized for stable electrospray. |

| Source Temperature | 120 °C | A typical temperature for ESI sources. |

| Desolvation Temp. | 350 °C | Facilitates efficient solvent evaporation. |

Data Interpretation: Understanding the Mass Spectrum

Isotopic Pattern of the Molecular Ion

A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of bromine. Bromine has two naturally occurring isotopes, 79Br and 81Br, in an approximate 1:1 ratio.[17][18] This results in two molecular ion peaks ([M+H]+ and [M+2+H]+) of nearly equal intensity, separated by 2 m/z units.[17][18][19] This pattern is a definitive indicator for the presence of a single bromine atom in the detected ion.

-

Expected [M+H]+ for C13H1279BrN2O2: m/z 323.01

-

Expected [M+H]+ for C13H1281BrN2O2: m/z 325.01

Proposed Fragmentation Pathway

Understanding the fragmentation of the target molecule is crucial for structural confirmation and identifying related impurities.[20][21] Based on the structure of this compound and established fragmentation patterns of similar compounds, a plausible fragmentation pathway under positive ESI conditions is proposed.[11][22][23][24]

Caption: Key fragmentation pathways for this compound.

-

Loss of Benzyl Alcohol (m/z 215/217): A common fragmentation pathway for benzyl carbamates involves the cleavage of the carbamate bond, leading to the loss of benzyl alcohol.

-

Loss of CO2 (m/z 279/281): Decarboxylation is another characteristic fragmentation route for carbamates.[11]

-

Tropylium Cation (m/z 91): The presence of a strong signal at m/z 91 is a classic indicator of a benzyl group, which rearranges to the stable tropylium cation.[25]

-

Loss of Benzyl Group (m/z 232/234): Cleavage of the C-O bond can result in the loss of the benzyl radical.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the LC-MS analysis of this compound reaction mixtures. The detailed methodologies for sample preparation and LC-MS analysis are designed for robustness and high-throughput, empowering researchers in pharmaceutical development to efficiently monitor reaction progress and ensure product quality. The discussion on data interpretation, including isotopic patterns and fragmentation pathways, provides a framework for confident identification of the target compound and related species. By implementing this protocol, laboratories can significantly enhance their analytical capabilities in the synthesis of critical pharmaceutical intermediates.

References

- Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.

- Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms.

- MDPI. (n.d.). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents.

- Waters Corporation. (n.d.). Synthetic Reaction Monitoring Using UPLC-MS.

- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.

- PubMed. (2011, August 1). Simultaneous quantification of carbamate insecticides in human plasma by liquid chromatography/tandem mass spectrometry.

- Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges.

- IMM Instrument Guides. (n.d.). Sample preparation (MS, LC-MS).

- PMC. (2018, September 29). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System.

- Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis.

- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.

- ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds.

- Benchchem. (n.d.). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines.

- ACS Publications. (n.d.). Separation of aromatic and polar compounds in fossil fuel liquids by liquid chromatography.

- PMC. (n.d.). Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates.

- RSC Publishing. (2023, March 22). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory.

- ResearchGate. (n.d.). ESI+ mass spectra of four neutral insecticides from a spiked ultra-pure water sample at 20 μg/L.

- PMC. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.

- Select Science. (2015, July 1). Top Tips for LC-MS Sample Preparation.

- YouTube. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL.

- ResearchGate. (2025, August 7). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.

- Shared Instrumentation Facility. (n.d.). MS Sample Preparation Tips.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.

- Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure.

- Reddit. (2022, February 17). Want to use LC/MS to monitor reactions but have questions. Any advice is appreciated!

- ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers.

- Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.

- Sigma-Aldrich. (n.d.). benzyl N-[5-bromo-3-(hydroxymethyl)pyridin-2-yl]carbamate.

- LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.

- Pharmaceutical Technology. (2012, February 28). Recent developments in the use of LCMS in process pharmaceutical chemistry.

- Farmacia Journal. (n.d.). LC-MS STRATEGIES IN MONITORING THE RESPONSE TO DIFFERENT THERAPY.

- BioAgilytix. (n.d.). LC/MS Applications in Drug Development.

- Chemguide. (n.d.). mass spectra - fragmentation patterns.

- Wikipedia. (n.d.). Electrospray ionization.

- PubChem. (n.d.). Benzyl carbamate.

- Scientific Research Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- YouTube. (2024, November 25). LC-MS/MS Method Development for Drug Analysis.

- BLD Pharm. (n.d.). 762298-10-2|Benzyl (5-bromopyridin-3-yl)carbamate.

- Sigma-Aldrich. (n.d.). benzyl N-[2-bromo-5-(hydroxymethyl)pyridin-3-yl]carbamate.

- Engineering and Technology For Sustainable Development. (n.d.). The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products.

- LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.

- YouTube. (2014, December 2). Electrospray ionization.

Sources

- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 2. bioagilytix.com [bioagilytix.com]

- 3. rsc.org [rsc.org]

- 4. Sample preparation (MS, LC-MS) — IMM Instrument Guides 1.0.8 documentation [imm-instruments.science.ru.nl]

- 5. reddit.com [reddit.com]

- 6. mdpi.com [mdpi.com]

- 7. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]

- 8. waters.com [waters.com]

- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. opentrons.com [opentrons.com]

- 14. selectscience.net [selectscience.net]

- 15. MS Sample Preparation Tips – Shared Instrumentation Facility [wp.nyu.edu]

- 16. youtube.com [youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. youtube.com [youtube.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. chemguide.co.uk [chemguide.co.uk]

- 22. benchchem.com [benchchem.com]

- 23. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Benzyl carbamate | C8H9NO2 | CID 12136 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Palladium Catalyst Selection for Cross-Coupling with Bromopyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Pyridines and the Cross-Coupling Challenge

The pyridine motif is a cornerstone in medicinal chemistry and drug development, appearing in a vast array of biologically active compounds.[1][2] The ability to functionalize the pyridine ring through carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation is therefore of paramount importance. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile methods for these transformations.[3] However, the unique electronic properties of the pyridine ring, particularly the presence of the nitrogen atom, can present significant challenges in catalyst selection and reaction optimization.[4][5] This is especially true for bromopyridines, which are common and versatile starting materials.

The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or altered reactivity.[4] Furthermore, the position of the bromine atom on the pyridine ring (2-, 3-, or 4-position) significantly influences the electronic nature of the C-Br bond and its susceptibility to oxidative addition, the rate-determining step in many cross-coupling reactions.[6] This guide provides a comprehensive overview of palladium catalyst selection for the cross-coupling of bromopyridines, focusing on the interplay between the catalyst, ligand, and substrate to achieve optimal reaction outcomes.

The Pillars of Catalyst Selection: A Mechanistic Perspective

The success of a palladium-catalyzed cross-coupling reaction hinges on the careful selection of the palladium precursor and, most critically, the supporting ligand. The ligand plays a multifaceted role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation (for C-C couplings) or amine coordination/deprotonation (for C-N couplings), and reductive elimination.

The Catalytic Cycle: A Visual Overview

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Ligand Selection: Balancing Steric and Electronic Effects

The choice of phosphine ligand is arguably the most critical parameter in optimizing cross-coupling reactions with bromopyridines.[7] Ligands influence the reaction through a combination of steric and electronic effects.[8][9][10][11]

-

Steric Bulk: Bulky ligands promote the formation of monoligated, 14-electron palladium(0) species, which are highly reactive in the oxidative addition step.[7] They also facilitate the final reductive elimination step to release the product.

-

Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which promotes the oxidative addition of the aryl bromide.[12]

The interplay of these two factors is crucial. For instance, in the Buchwald-Hartwig amination, bulky, electron-rich phosphine ligands are often required to achieve high yields, especially with challenging substrates like bromopyridines.[13][14]

Common Cross-Coupling Reactions of Bromopyridines: Catalysts and Protocols

The following sections detail catalyst selection and provide generalized protocols for three major classes of cross-coupling reactions with bromopyridines. It is important to note that these are starting points, and optimization of the catalyst, ligand, base, and solvent is often necessary for a specific substrate combination.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming biaryl and heteroaryl structures by coupling an organoboron reagent with a halide.[2][15]

Catalyst Selection:

For the Suzuki coupling of bromopyridines, a variety of palladium catalysts have proven effective. The choice often depends on the position of the bromine atom and the nature of the boronic acid.

| Palladium Precursor | Ligand | Typical Substrates | Key Advantages |

| Pd(PPh₃)₄ | PPh₃ (in excess) | Electron-deficient bromopyridines | Commercially available, well-established.[2][16] |

| Pd(OAc)₂ | Buchwald-type ligands (e.g., SPhos, XPhos) | Sterically hindered bromopyridines, challenging boronic acids | High activity, broad substrate scope. |

| PdCl₂(dppf) | dppf | General purpose | Good for a range of substrates, often provides good yields. |

| Pd/C | None (ligand-free) | Simple bromopyridines | Heterogeneous, easily separable, potential for aerobic conditions.[17] |

Generalized Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the bromopyridine (1.0 equiv), arylboronic acid (1.1 - 1.5 equiv), and base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv).[18]

-

Solvent Addition: Add an anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF), often with a small amount of degassed water (e.g., 4:1 to 10:1 organic solvent to water ratio).[18]

-

Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (1-1.2 equiv relative to Pd). If using a pre-formed catalyst like Pd(PPh₃)₄, add it directly (2-5 mol%).[18]

-

Degassing: Purge the reaction mixture with the inert gas for 10-15 minutes.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[18]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).[18]

-

Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[1][19][20] The reaction is particularly sensitive to the choice of ligand, especially with bromopyridine substrates.

Catalyst Selection:

The development of sterically hindered and electron-rich phosphine ligands has been pivotal for the success of Buchwald-Hartwig amination with bromopyridines.[13][20]

| Palladium Precursor | Ligand | Base | Typical Substrates |

| Pd₂(dba)₃ | BINAP | NaOtBu | Primary and secondary amines.[21] |

| Pd(OAc)₂ | dppp | NaOtBu | Volatile amines.[22] |

| Pd₂(dba)₃ | RuPhos, SPhos | LiHMDS | A broad range of amines, including challenging couplings.[13] |

| tBuBrettPhos precatalyst | tBuBrettPhos | LiHMDS | Highly active for a variety of amines.[13] |

Generalized Protocol for Buchwald-Hartwig Amination:

-

Reaction Setup: In a glovebox or under a strictly inert atmosphere, combine the bromopyridine (1.0 equiv), amine (1.1-1.5 equiv), and a strong base (e.g., NaOtBu or LiHMDS, 1.2-2.0 equiv) in a dry Schlenk tube or vial.[1][19]

-

Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%). Precatalysts can be used directly.

-

Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., toluene, THF, or 1,4-dioxane).

-

Reaction: Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling, quench the reaction carefully with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purification: Purify the product by column chromatography.

Sonogashira Coupling: Introducing Alkynes

The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes.[23][24][25]

Catalyst Selection:

Sonogashira couplings typically employ a dual catalyst system of palladium and a copper(I) co-catalyst.[24]

| Palladium Precursor | Ligand | Co-catalyst | Base |

| Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N |

| PdCl₂(PPh₃)₂ | - | CuI | Et₃N |

| Pd(OAc)₂ | PPh₃ | CuI | Et₃N |

Generalized Protocol for Sonogashira Coupling:

-

Reaction Setup: To a solution of the bromopyridine (1.0 equiv) and the terminal alkyne (1.2-1.5 equiv) in a suitable solvent (e.g., DMF, THF, or Et₃N), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).[23][26]

-

Base Addition: Add a suitable base, often an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which can also serve as the solvent.[23]

-

Degassing: Degas the mixture by bubbling an inert gas through it for 15-20 minutes.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-100 °C) until the reaction is complete, as indicated by TLC or LC-MS.[23]

-

Work-up: Dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over a drying agent, and concentrate.

-

Purification: Purify the crude product by column chromatography.

Troubleshooting and Key Considerations

-

2-Bromopyridines: These substrates can be particularly challenging due to the proximity of the nitrogen atom to the reaction center, which can lead to catalyst inhibition.[4][5] The use of bulky, electron-rich ligands is often crucial to overcome this issue.

-

Ligand-free Systems: For some simple Suzuki couplings, ligand-free conditions using Pd/C can be effective and offer the advantage of easy catalyst removal.[17]

-

Base Selection: The choice of base is critical and depends on the specific coupling reaction. Strong, non-nucleophilic bases like NaOtBu are common in Buchwald-Hartwig aminations, while milder inorganic bases like K₂CO₃ are often used in Suzuki couplings.[1][18]

-

Inert Atmosphere: Strict adherence to inert atmosphere techniques is essential for most palladium-catalyzed reactions to prevent catalyst decomposition and ensure reproducibility.

Decision-Making Workflow for Catalyst Selection

Caption: A decision-making workflow for initial palladium catalyst selection.

Conclusion

The successful palladium-catalyzed cross-coupling of bromopyridines is a nuanced process that requires a careful consideration of the interplay between the substrate, catalyst, ligand, and reaction conditions. By understanding the fundamental principles of the catalytic cycle and the specific roles of each component, researchers can effectively navigate the challenges posed by these important substrates. The protocols and catalyst selection guides provided herein serve as a robust starting point for the development of efficient and reliable synthetic routes to a wide range of functionalized pyridine derivatives, ultimately empowering advances in pharmaceutical and materials science research.

References

-

Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

-

Suzuki reactions of 2-bromopyridine with aryl boronic acids. (n.d.). ResearchGate. [Link]

-

A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2013). PubMed. [Link]

-

Sonogashira coupling. (n.d.). Wikipedia. [Link]

-

Abuhafez, N., & Gramage-Doria, R. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2022). MDPI. [Link]

-

Palladium-catalyzed C-C, C-N and C-O bond formation. (n.d.). DSpace@MIT. [Link]

-

Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. [Link]

-

(PDF) Steric and Electronic Effects of Benzoferrocenyl Phosphine Ligands on Palladium-Catalyzed Allylic Alkylation and Suzuki Coupling Reactions. (n.d.). ResearchGate. [Link]

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.). ResearchGate. [Link]

-

Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. (2021). Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]

-

Measuring the electronic and steric effect of some phosphine ligands. (n.d.). The University of Manchester Research Explorer. [Link]

-

Electronic and Steric Effects of Phosphine Ligand on the Polymerization of 1,3-Butadiene Using Co-Based Catalyst. (n.d.). datapdf.com. [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). [Link]

-

Steric and Electronic Effects of Phosphane Additives on the Catalytic Performance of Colloidal Palladium Nanoparticles in the Semi‐Hydrogenation of Alkynes. (n.d.). ResearchGate. [Link]

-

Steric and Electronic Influences of Buchwald-Type Alkyl-JohnPhos Ligands. (2016). Inorganic Chemistry - ACS Publications. [Link]

-

Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes a. (n.d.). ResearchGate. [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

-

Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). Organometallics - ACS Publications. [Link]

-

The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. (2021). PubMed. [Link]

-

Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. (n.d.). Journal of the American Chemical Society - ACS Publications. [Link]

-

Practical Palladium Catalysts for C-N and C-O Bond Formation. (n.d.). ResearchGate. [Link]

-

Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. (n.d.). ResearchGate. [Link]

-

Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). PMC. [Link]

-

The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2020). [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

-

Recent advances in copper- and palladium-catalyzed carbon-heteroatom and carbon-carbon bond-formation. (n.d.). DSpace@MIT. [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

-

Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides. (2001). PubMed. [Link]

-

Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development - ACS Publications. [Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews. [Link]

-

Key ligands used in palladium-mediated cross-coupling reactions. (n.d.). ResearchGate. [Link]

-

Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). PMC. [Link]

-

Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Catalysis Science & Technology (RSC Publishing). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]

- 8. researchgate.net [researchgate.net]

- 9. research.manchester.ac.uk [research.manchester.ac.uk]

- 10. datapdf.com [datapdf.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 21. organic-synthesis.com [organic-synthesis.com]

- 22. researchgate.net [researchgate.net]

- 23. scirp.org [scirp.org]

- 24. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 25. mdpi.com [mdpi.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

Inert atmosphere techniques for reactions with BENZYL 5-BROMOPYRIDIN-3-YLCARBAMATE

Application Note: Inert Atmosphere Protocols for Functionalizing Benzyl 5-bromopyridin-3-ylcarbamate

Abstract & Scope

This technical guide details the inert atmosphere handling requirements for This compound (CAS: 1253291-74-7), a critical heteroaryl bromide scaffold. While the molecule itself exhibits moderate air stability in solid form, its primary utility lies in transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). These reactions utilize Palladium(0) active species and phosphine ligands that are highly sensitive to oxidative degradation. This note provides validated protocols for Schlenk line and glovebox manipulations to ensure reproducible C–C and C–N bond formations at the C5-bromide position.

Chemical Context & Mechanistic Rationale

To ensure scientific integrity, one must understand why inert conditions are strictly required. It is not merely for the substrate, but for the catalytic system and the intermediates.

Substrate Analysis

-

5-Bromo Handle: The electrophilic site for oxidative addition.

-

Pyridine Nitrogen: A potential Lewis base that can coordinate to the metal center (

), effectively "poisoning" the catalyst if the ligand field is not robust. -

Carbamate (Cbz) Group: Contains an acidic proton (

). In the presence of strong bases (e.g., NaOtBu, LiHMDS) used in Buchwald couplings, this proton is removed. The resulting anion is moisture-sensitive; water ingress will quench the anion and potentially hydrolyze the carbamate.

The Oxidative Failure Mode

The primary cause of reaction failure in these systems is the oxidation of the phosphine ligand (

Figure 1: Catalytic Cycle & Oxygen Interference Points The following diagram illustrates the catalytic cycle and where atmospheric intrusion causes irreversible failure.

Caption: Figure 1. Pd(0) catalytic cycle showing critical points where Oxygen (

Experimental Protocols

Protocol A: Solvent Degassing (The Foundation)

Dissolved oxygen in solvents is the most common source of failure. Standard "sparging" is often insufficient for electron-rich, bulky phosphines (e.g.,

Comparative Efficiency of Degassing Methods

| Method | Oxygen Removal Efficiency | Solvent Loss | Recommended Application |

| Sparging (Balloon) | 90-95% | High (Volatile solvents) | Robust catalysts ( |

| Sonication + Vacuum | 95-98% | Moderate | HPLC solvents, non-critical reactions. |

| Freeze-Pump-Thaw (FPT) | >99.9% | Negligible | Required for sensitive ligands, small scales (<10mL). |

Workflow Decision Tree:

Caption: Figure 2. Decision matrix for selecting the appropriate degassing technique based on solvent properties and reaction scale.

Protocol B: The "Double Manifold" Schlenk Technique

Best for: Suzuki couplings using this compound with air-stable precatalysts (e.g.,

Equipment:

-

Dual-manifold Schlenk line (Vacuum < 0.1 mmHg / Inert Gas: Ar or

). -

Oven-dried Schlenk tube with a high-quality rubber septum.

Step-by-Step Procedure:

-

Vessel Prep: Flame-dry the Schlenk tube under vacuum. Refill with Argon. Repeat 3x.

-

Solids Addition:

-

Weigh This compound , Boronic Acid, and Base (

) in air (if stable) or a glovebox. -

Critical Step: If weighing in air, add solids to the Schlenk tube against a positive flow of Argon . Open the septum, increase gas flow, add powder, close septum immediately.

-

-

Evacuation Cycle: Once solids are added, evacuate the flask and refill with Argon 3x to remove adsorbed oxygen from the powders.

-

Liquid Addition:

-

Degas solvent (Protocol A).

-

Transfer solvent via cannula or a gas-tight syringe that has been purged with Argon 3x.

-

Note: Never inject air bubbles. If a bubble enters the syringe, expel it outside the flask, not inside.

-

-

Catalyst Addition:

-

Add the Pd catalyst last as a solution (if possible) or as a solid under positive pressure counter-flow.

-

-

Reaction: Heat the sealed vessel. The color should remain consistent (often dark red/brown for Pd). If it turns black (Pd precipitation) immediately, oxygen ingress has occurred.

Protocol C: Glovebox Operations (High Sensitivity)

Best for: Buchwald-Hartwig aminations or using pyrophoric bases/ligands.

Rationale: The carbamate proton on this compound requires protection from atmospheric moisture if strong bases (LiHMDS, NaH) are used.

Procedure:

-

Antechamber Cycling:

-

Atmosphere Check:

-

Verify

and -

Self-Validation: Open a bottle of Diethyl Zinc or

(fuming agents). If they do not fume, the atmosphere is dry.

-

-

Reaction Setup:

-